Elevated levels of EMA in urine or blood can be indicative of certain metabolic disorders, including:
EMA is involved in the breakdown of certain amino acids and fatty acids. Researchers use EMA to study these metabolic pathways, including:
By studying how EMA levels change under different conditions, researchers can gain a better understanding of these complex metabolic processes.
Some medications can affect the metabolism of EMA. Researchers use this to investigate potential drug interactions and their impact on metabolic pathways. For example, studies have shown that certain antibiotics can increase EMA levels, suggesting potential interactions with EMA metabolism
EMA is a branched-chain dicarboxylic acid []. It originates from the breakdown of the short-chain fatty acid butyrate [].
EMA levels in urine serve as a biomarker for several metabolic disorders, including short-chain acyl-CoA dehydrogenase (SCAD) deficiency and ethylmalonic encephalopathy [, ]. Elevated EMA indicates disruptions in fatty acid metabolism, prompting further investigation for potential underlying conditions [].
Ethylmalonic acid possesses a three-carbon chain with a carboxylic acid group at each end. A distinctive feature is the ethyl group (a two-carbon chain) attached to the second carbon []. This branched structure differentiates it from its straight-chain counterpart, malonic acid.
EMA can be synthesized from malonic acid through a specific enzymatic reaction, but the detailed pathway is not extensively documented in scientific literature.
The primary breakdown pathway for EMA involves conversion to (S)-ethylmalonyl-CoA, a crucial intermediate in the propionate metabolism pathway, by the enzyme propionyl-CoA carboxylase [].
In SCAD deficiency, due to impaired breakdown of butyryl-CoA, an alternative pathway involving propionyl-CoA carboxylase leads to EMA accumulation [].
Melting point, boiling point, and stability data are currently unavailable in scientific publications.
Irritant